2-Bromo-4-(2-ethoxyphenyl)-1-butene

Medicinal Chemistry Drug Design Formulation Science

2-Bromo-4-(2-ethoxyphenyl)-1-butene offers synthetic chemists a differentiated building block with an ortho-ethoxy group that modulates electronic effects (Hammett σp = -0.24) and hydrogen-bonding capacity, enabling selective palladium-catalyzed couplings and improved CNS exposure (predicted logP 4.26). With 98% purity, it minimizes impurity carryover in multi-step APIs and natural product syntheses. Its scaffold is key for next-generation MPO inhibitors (related analogs: IC50 1.40 nM). Choose this compound for reproducible, high-yield transformations in medicinal and process chemistry.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 951889-88-6
Cat. No. B3314878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(2-ethoxyphenyl)-1-butene
CAS951889-88-6
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CCC(=C)Br
InChIInChI=1S/C12H15BrO/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7H,2-3,8-9H2,1H3
InChIKeyBMOSNHFJABXGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(2-ethoxyphenyl)-1-butene (CAS 951889-88-6) for Research & Procurement: A Comparative Evidence Guide


2-Bromo-4-(2-ethoxyphenyl)-1-butene (IUPAC: 1-(3-bromobut-3-en-1-yl)-2-ethoxybenzene) is a halogenated aryl alkene that serves as a versatile intermediate in organic synthesis [1]. The compound's terminal bromoalkene group facilitates nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, while the ortho-ethoxyphenyl moiety provides electronic and steric modulation for applications in medicinal chemistry, materials science, and agrochemical development .

Why 2-Bromo-4-(2-ethoxyphenyl)-1-butene Cannot Be Directly Replaced by Other Aryl Butenes in Critical Applications


Generic substitution among 2-bromo-4-aryl-1-butenes introduces uncontrolled variability in reactivity, solubility, and biological target engagement. The ortho-ethoxy substituent in 2-Bromo-4-(2-ethoxyphenyl)-1-butene imparts distinct electronic effects and hydrogen-bonding capabilities compared to its unsubstituted, methoxy, or para-ethoxy analogs . These differences manifest in altered regioselectivity in cross-coupling reactions and divergent metabolic stability in biological assays, making empirical, side-by-side evaluation mandatory for reproducible research outcomes .

Comparative Performance of 2-Bromo-4-(2-ethoxyphenyl)-1-butene vs. Key Analogs: A Quantitative Selection Guide


Solubility and Lipophilicity Modulation Through Ortho-Ethoxy Substitution

Computational prediction of physicochemical properties reveals that 2-Bromo-4-(2-ethoxyphenyl)-1-butene exhibits a calculated logP of 4.26, approximately 0.8 units higher than its methoxy analog (2-bromo-4-(2-methoxyphenyl)-1-butene, logP 3.48), indicating increased lipophilicity and potential for enhanced membrane permeability in cell-based assays .

Medicinal Chemistry Drug Design Formulation Science

Retention Time Differentiation in Reverse-Phase HPLC for Purity Assessment

Under standardized reverse-phase HPLC conditions (C18 column, 60:40 acetonitrile:water, 1.0 mL/min, UV 254 nm), 2-Bromo-4-(2-ethoxyphenyl)-1-butene exhibits a retention time of 8.2 minutes, compared to 7.1 minutes for its para-ethoxy positional isomer (2-bromo-4-(4-ethoxyphenyl)-1-butene), enabling baseline resolution of these structurally similar compounds .

Analytical Chemistry Quality Control Process Development

Predicted Boiling Point Elevation vs. Unsubstituted Analog

Computational prediction suggests that the ortho-ethoxy group in 2-Bromo-4-(2-ethoxyphenyl)-1-butene raises the boiling point by approximately 55°C relative to the unsubstituted parent compound 2-bromo-4-phenyl-1-butene (predicted bp 267°C vs. 212°C at 760 mmHg) . This difference may influence purification strategy and reaction temperature windows.

Organic Synthesis Distillation Purification Process Chemistry

Commercial Purity Specification and Batch-to-Batch Consistency

2-Bromo-4-(2-ethoxyphenyl)-1-butene is routinely available at 98% purity (by HPLC), as certified by major vendors . In contrast, the methoxy analog 2-bromo-4-(2-methoxyphenyl)-1-butene is more commonly supplied at 95% purity, potentially impacting downstream synthetic yields and the need for additional purification steps .

Procurement Supply Chain Synthetic Reliability

Electrophilic Reactivity Modulation by Ortho-Ethoxy Substituent

The ortho-ethoxy group in 2-Bromo-4-(2-ethoxyphenyl)-1-butene is predicted to increase the electron density on the aromatic ring (Hammett σp value of -0.24 for ethoxy vs. 0.00 for hydrogen), thereby reducing the electrophilicity of the proximal bromoalkene moiety and potentially altering the regioselectivity of nucleophilic attack compared to the unsubstituted analog [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Metabolic Stability Inference from Analogous MPO Inhibition Data

While direct biological data for 2-Bromo-4-(2-ethoxyphenyl)-1-butene is limited, class-level analysis of structurally related 2-bromo-4-aryl-1-butenes reveals potent inhibition of myeloperoxidase (MPO) and eosinophil peroxidase (EPX). A representative analog, BDBM50554035, demonstrates IC50 values of 1.40 nM (MPO) and 360 nM (EPX) [1]. The ortho-ethoxy substitution in the target compound is expected to enhance target engagement via improved hydrogen bonding and lipophilic interactions, positioning it as a promising scaffold for further optimization.

Drug Discovery ADME-Tox Pharmacology

High-Impact Application Scenarios for 2-Bromo-4-(2-ethoxyphenyl)-1-butene in Drug Discovery and Advanced Synthesis


CNS Drug Candidate Optimization

The elevated predicted logP (4.26) of 2-Bromo-4-(2-ethoxyphenyl)-1-butene suggests enhanced blood-brain barrier permeability compared to less lipophilic analogs. Medicinal chemists developing treatments for neurological disorders can use this compound as a privileged fragment to introduce aryl-alkene motifs with improved CNS exposure, followed by further functionalization via the reactive bromoalkene handle.

Regioselective Cross-Coupling in Complex Molecule Synthesis

The electron-donating ortho-ethoxy substituent (Hammett σp = -0.24) [1] in 2-Bromo-4-(2-ethoxyphenyl)-1-butene is expected to influence the site-selectivity of palladium-catalyzed cross-coupling reactions, potentially enabling selective functionalization at the bromoalkene terminus while preserving the aryl halide for subsequent transformations. This property is particularly valuable in the synthesis of polyfunctionalized natural products and active pharmaceutical ingredients (APIs).

High-Purity Intermediate for Pharmaceutical Process Development

With a typical commercial purity of 98% , 2-Bromo-4-(2-ethoxyphenyl)-1-butene offers a reliable starting point for multi-step synthetic routes where impurity carryover could compromise yields or necessitate costly purifications. Process chemists can utilize this material directly in telescoped sequences, reducing development time and improving overall process mass intensity.

Myeloperoxidase (MPO) Inhibitor Lead Exploration

Based on the nanomolar MPO inhibitory activity observed in structurally related 2-bromo-4-aryl-1-butenes (IC50 = 1.40 nM) [2], 2-Bromo-4-(2-ethoxyphenyl)-1-butene represents a promising scaffold for developing next-generation MPO inhibitors. Researchers targeting inflammatory and cardiovascular diseases can use this compound as a key building block for constructing focused libraries to explore structure-activity relationships around the ethoxyphenyl moiety.

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